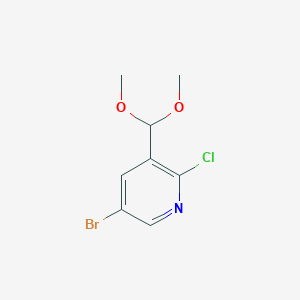

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

Description

BenchChem offers high-quality 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chloro-3-(dimethoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUPENSPQULNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(N=CC(=C1)Br)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640097 | |

| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928653-74-1 | |

| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928653-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and efficient two-step synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis route is designed for scalability and reproducibility, focusing on commercially available starting materials and well-established chemical transformations. This document elucidates the causal relationships behind the experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: Strategic Importance of a Protected Pyridine Aldehyde

Substituted pyridines are privileged scaffolds in pharmaceutical and agrochemical research. The title compound, 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine, offers three distinct points for chemical modification: a bromo substituent at the 5-position, a chloro group at the 2-position, and a protected aldehyde at the 3-position. The dimethoxymethyl acetal serves as a stable protecting group for the formyl moiety, which is sensitive to both nucleophilic attack and oxidation. This protection strategy allows for selective functionalization at the halogenated positions, typically through palladium-catalyzed cross-coupling reactions, before liberating the aldehyde for subsequent transformations such as reductive amination or Wittig reactions. The strategic placement of these functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures.

Overall Synthesis Strategy

The synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is most effectively achieved through a two-step process commencing with the corresponding cyanopyridine precursor. This strategy is outlined below:

-

Step 1: Reduction of 5-Bromo-2-chloro-3-cyanopyridine. The nitrile group is selectively reduced to a formyl group to yield the key intermediate, 5-Bromo-2-chloro-3-formylpyridine.

-

Step 2: Acetal Protection. The resulting aldehyde is then protected as a dimethyl acetal to afford the final product.

This approach is predicated on the accessibility of the cyanopyridine starting material and the high efficiency of both the reduction and acetalization steps.

Caption: Overall synthetic pathway for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine.

Part 1: Synthesis of 5-Bromo-2-chloro-3-formylpyridine

The crucial first step is the selective reduction of the nitrile functionality of 5-Bromo-2-chloro-3-cyanopyridine. Two primary, field-proven methods are presented here.

Method A: Diisobutylaluminium Hydride (DIBAL-H) Reduction

Expertise & Experience: DIBAL-H is a powerful and selective reducing agent for the conversion of nitriles to aldehydes. The reaction proceeds via the formation of an intermediate imine-alane complex, which is then hydrolyzed during aqueous workup to liberate the aldehyde. It is critical to perform the reaction at low temperatures (typically -78 °C) to prevent over-reduction to the corresponding amine. The stoichiometry of DIBAL-H is also a key parameter to control for optimal selectivity.

Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-Bromo-2-chloro-3-cyanopyridine (1.0 eq) dissolved in anhydrous toluene (approx. 0.2 M).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: A solution of DIBAL-H (1.1 to 1.5 eq, typically 1.0 M in toluene or hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Work-up: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 5-Bromo-2-chloro-3-formylpyridine.

Method B: Raney® Nickel Catalyzed Reduction in Formic Acid

Expertise & Experience: This method offers a less pyrophoric alternative to DIBAL-H and is well-suited for larger-scale preparations. Raney® Nickel, a sponge-like nickel-aluminium alloy, is an effective hydrogenation catalyst.[1][2] In the presence of formic acid, it facilitates the reductive hydrolysis of the nitrile to the aldehyde. The reaction is believed to proceed through a Stephen-like mechanism where the nitrile is first reduced to an imine, which is then hydrolyzed.

Protocol:

-

Reaction Setup: To a solution of 5-Bromo-2-chloro-3-cyanopyridine (1.0 eq) in 90% formic acid is added Raney® Nickel/aluminum alloy (approx. 1.0 weight eq).

-

Heating: The mixture is stirred and heated to 55-60 °C for 6-8 hours.

-

Filtration: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

-

Work-up: The filtrate is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, and evaporated to yield the crude aldehyde.

-

Purification: The crude product can be purified by column chromatography if necessary.

| Parameter | Method A (DIBAL-H) | Method B (Raney® Ni/HCOOH) |

| Reducing Agent | Diisobutylaluminium Hydride (DIBAL-H) | Raney® Nickel / Formic Acid |

| Temperature | -78 °C | 55-60 °C |

| Key Advantages | High selectivity, well-controlled | Cost-effective, suitable for larger scale |

| Considerations | Pyrophoric reagent, requires low temperatures | Catalyst handling, longer reaction times |

| Typical Yield | 70-85% | 65-80% |

Part 2: Synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

This step involves the protection of the synthesized aldehyde as a dimethyl acetal. This is a classic acid-catalyzed reaction that is reversible. To drive the equilibrium towards the product, an excess of methanol is used, and the water generated during the reaction is typically removed.

Expertise & Experience: The formation of dimethyl acetals is generally straightforward.[3] The choice of acid catalyst is important; p-toluenesulfonic acid (p-TSA) is commonly used due to its effectiveness and ease of handling as a solid. The reaction is typically heated to reflux to accelerate the attainment of equilibrium. A dehydrating agent like trimethyl orthoformate can also be added to scavenge the water produced and drive the reaction to completion, often allowing for milder conditions and shorter reaction times.

Caption: Step-by-step experimental workflow for the two-step synthesis.

Protocol:

-

Reaction Setup: The 5-Bromo-2-chloro-3-formylpyridine (1.0 eq) obtained from the previous step is dissolved in methanol (approx. 0.3 M).

-

Catalyst Addition: p-Toluenesulfonic acid monohydrate (p-TSA, 0.1-0.2 eq) is added to the solution.

-

Heating: The reaction mixture is heated to reflux (approximately 65 °C) for 2-4 hours. The reaction can be monitored by TLC, observing the disappearance of the aldehyde spot.

-

Neutralization: After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.

-

Extraction: The methanol is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine as a pure compound.

| Reagent/Parameter | Details |

| Substrate | 5-Bromo-2-chloro-3-formylpyridine |

| Solvent/Reagent | Methanol (excess) |

| Catalyst | p-Toluenesulfonic acid (p-TSA) |

| Temperature | Reflux (~65 °C) |

| Work-up | Aqueous NaHCO₃ quench, extraction |

| Typical Yield | 90-98% |

Characterization and Data

5-Bromo-2-chloro-3-formylpyridine:

-

CAS Number: 228251-24-9[4]

-

Molecular Formula: C₆H₃BrClNO[4]

-

Molecular Weight: 220.45 g/mol [4]

-

Appearance: Solid[4]

-

¹H NMR (CDCl₃, 400 MHz): Expect signals for the aldehyde proton (~10 ppm) and two aromatic protons on the pyridine ring.

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine:

-

CAS Number: 928653-74-1[5]

-

Molecular Formula: C₈H₉BrClNO₂[5]

-

Molecular Weight: 266.52 g/mol [5]

-

¹H NMR (CDCl₃, 400 MHz): Expect signals for the two aromatic protons, a singlet for the acetal proton (~5.5 ppm), and a singlet for the two methoxy groups (~3.4 ppm).

Safety and Handling

-

5-Bromo-2-chloro-3-cyanopyridine: Handle with care. Nitriles can be toxic. Avoid inhalation and contact with skin and eyes.

-

DIBAL-H: Pyrophoric liquid. Must be handled under an inert atmosphere (nitrogen or argon) using appropriate syringe techniques. Reacts violently with water.

-

Raney® Nickel: Can be pyrophoric, especially when dry.[2] It is typically supplied and handled as a slurry in water.

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

-

p-Toluenesulfonic Acid: Corrosive. Handle with appropriate personal protective equipment.

-

Solvents (Toluene, Methanol, Ethyl Acetate, etc.): Flammable and should be handled in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. The choice between DIBAL-H and Raney® Nickel for the initial reduction allows for flexibility based on scale and available equipment. The subsequent acetal protection is a high-yielding and straightforward transformation. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

- Pipzine Chemicals. (n.d.). 5-Bromo-2-Chloro-3-Cyanopyridine Manufacturer & Supplier in China.

- ChemicalBook. (n.d.). 5-bromo-2-chloro-pyridin-3-ol(286946-77-8) 1h nmr.

- Wen, J., Fang, W., & Hu, J. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.

- Glavan, D., et al. (2021).

- ChemicalBook. (n.d.). 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis.

-

Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

- CN109232399B. (2022). Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.

- ChemicalBook. (n.d.). 5-Bromo-2-chloropyridine(53939-30-3) 1H NMR spectrum.

- CN114591250A. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine.

- CN101560183B. (2011). Method for preparing 5-bromo-2-methylpyridine.

- Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. 49(11), 1406-1410.

- ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.

- CN105753780A. (2016). A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

- US2813100A. (1957). Hydrogenation process.

- Katritzky, A. R., et al. (2005).

- The Royal Society of Chemistry. (2016).

- ChemicalBook. (n.d.). 3-bromo-5-chloro-2-methoxy-pyridine(102830-75-1) 1h nmr.

- ChemicalBook. (n.d.). 5-Bromo-3-chloro-2-isobutoxy-pyridine synthesis.

- CN110642788A. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-pyridine-3-carbaldehyde.

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development.

- ChemicalBook. (n.d.). 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-3-pyridinecarboxaldehyde(36404-88-3) 1H NMR spectrum.

- Frontier Specialty Chemicals. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. Retrieved from Frontier Specialty Chemicals website.

- Amerigo Scientific. (n.d.). 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine.

-

PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine. Retrieved from [Link]

- MDPI. (2021). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.

- Sigma-Aldrich. (n.d.). 5-Bromo-3-chloro-2-methylpyridine.

- ChemScene. (n.d.). 5-Bromo-3-chloro-2-methylpyridine.

- BLD Pharm. (n.d.). 5-Bromo-2-chloropyridine.

- ChemicalBook. (n.d.). 5-Bromo-2-chloropyridine synthesis.

- Crescent Chemical Company. (n.d.). 5-BROMO-2-CHLORO-PYRIDINE-3-CARBALDEHYDE.

Sources

- 1. Raney nickel - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Dimethyl Acetals [organic-chemistry.org]

- 4. 5-Bromo-2-chloro-pyridine-3-carbaldehyde AldrichCPR 228251-24-9 [sigmaaldrich.com]

- 5. 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

Foreword: The Strategic Value of Functionalized Pyridines in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who constitute the vanguard of therapeutic innovation, the pyridine scaffold is a familiar and trusted ally. Pyridine-based ring systems are among the most prolific heterocycles in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their prevalence is a testament to their remarkable versatility, offering a unique combination of electronic properties, metabolic stability, and synthetic tractability. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is a cornerstone of modern drug design.[2]

This guide focuses on a particularly intriguing, yet sparsely documented, substituted pyridine: 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine . The presence of two distinct halogen atoms, bromine and chlorine, at the 5- and 2-positions, respectively, imparts a nuanced reactivity profile, making it a valuable intermediate for a variety of cross-coupling and nucleophilic substitution reactions. Furthermore, the dimethoxymethyl group at the 3-position serves as a masked aldehyde, a versatile functional handle that can be unveiled under specific conditions for further molecular elaboration. The strategic placement of these functionalities makes 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine a compound of significant interest for the synthesis of complex, biologically active molecules. This guide aims to provide a comprehensive overview of its physicochemical properties, offering both theoretical insights and practical, field-proven experimental protocols for their determination.

Molecular Identity and Structural Elucidation

A foundational aspect of any chemical entity's characterization is the unambiguous confirmation of its structure and identity. For 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine, this is achieved through a combination of spectroscopic techniques and physical measurements.

Table 1: Core Identifiers for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

| Identifier | Value | Source |

| IUPAC Name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | N/A |

| CAS Number | 928653-74-1 | [3] |

| Molecular Formula | C₈H₉BrClNO₂ | [3] |

| Molecular Weight | 266.52 g/mol | [3] |

| Canonical SMILES | COC(OC)c1cc(Br)cnc1Cl | [3] |

Diagram 1: Molecular Structure of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

Caption: 2D structure of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine.

Physicochemical Properties: A Predictive and Practical Approach

Physical State and Appearance

Based on the molecular weight and the nature of the substituents, 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is predicted to be a high-boiling liquid or a low-melting solid at standard temperature and pressure. It is likely to be a colorless to pale yellow substance.

Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and are influenced by intermolecular forces. The presence of polar C-Cl, C-Br, and C-O bonds, along with the overall molecular weight, suggests a relatively high boiling point.

Table 2: Estimated and Comparative Physical Properties

| Property | Estimated Value for Target Compound | Comparative Experimental Data |

| Melting Point (°C) | 25 - 40 | N/A |

| Boiling Point (°C) | ~280 - 300 at 760 mmHg | 5-Bromo-2-methoxy-3-methylpyridine: 217.8 ± 35.0 °C at 760 mmHg[4] |

Expertise in Action: Causality Behind the Estimations

The boiling point of 5-Bromo-2-methoxy-3-methylpyridine provides a useful, albeit imperfect, reference. Our target molecule has a higher molecular weight due to the replacement of a methyl group with a dimethoxymethyl group and a methoxy group with a chloro group, which would be expected to increase the boiling point. The chloro substituent, in particular, will contribute to a greater dipole moment than a methoxy group, leading to stronger dipole-dipole interactions.

Experimental Protocol: Melting Point Determination (Thiele Tube Method)

This classic and reliable method provides accurate melting point ranges.

Diagram 2: Workflow for Melting Point Determination

Caption: A stepwise workflow for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample at the bottom.[5][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling mineral oil.[5]

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube ensures even heat distribution through convection. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5][6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[7]

Trustworthiness through Self-Validation: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. The "like dissolves like" principle provides a useful starting point for predicting solubility.

Table 3: Predicted Solubility of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble to very slightly soluble | The molecule has a significant nonpolar character due to the pyridine ring and halogen substituents. The oxygen atoms in the dimethoxymethyl group can act as hydrogen bond acceptors, but this is unlikely to overcome the hydrophobicity of the rest of the molecule. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate the polar regions of the molecule. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | The similar polarities make these excellent solvents. |

| Ethers (e.g., Diethyl ether, THF) | Soluble | Good solubility is expected due to the ether-like nature of the dimethoxymethyl group. |

| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | The polarity of alcohols should allow for good solvation. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Slightly soluble to insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of a compound in various solvents.

Diagram 3: Decision Tree for Qualitative Solubility Testing

Caption: A systematic workflow for determining the qualitative solubility of an organic compound.

Step-by-Step Methodology:

-

Initial Test: In a small test tube, add approximately 0.1 g of the solid (or 0.2 mL of a liquid) to 3 mL of the solvent.[8]

-

Observation: Shake the mixture vigorously for 1-2 minutes. Observe if the compound dissolves completely.

-

Systematic Approach: Begin with water as the solvent. If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to assess for acidic or basic functional groups. If it remains insoluble, test in concentrated H₂SO₄.[8][9]

Acidity/Basicity (pKa)

The pyridine nitrogen atom is basic and can be protonated. The pKa of the conjugate acid is a measure of this basicity. The electron-withdrawing effects of the chloro and bromo substituents are expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa of the conjugate acid is ~5.2).

Predicted pKa: The pKa of the conjugate acid of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is estimated to be in the range of 1.0 - 2.0 .

Expertise in Action: The Inductive Effect

The chlorine atom at the 2-position and the bromine atom at the 5-position are both electron-withdrawing through the inductive effect. This reduces the electron density on the pyridine nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

This is a highly accurate method for determining the pKa of a compound.[10][11]

Diagram 4: Workflow for pKa Determination via Potentiometric Titration

Caption: A workflow for determining the pKa of a basic compound using potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.[10]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the equivalence volume of titrant has been added.[10]

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted LogP: The LogP for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is estimated to be in the range of 2.5 - 3.5 .

Expertise in Action: Structure-Lipophilicity Relationship

The presence of two halogen atoms and the aromatic ring contributes significantly to the lipophilicity of the molecule. The dimethoxymethyl group, while containing oxygen atoms, is also largely nonpolar in character.

Experimental Protocol: LogP Determination by Shake-Flask Method

This is the traditional and most reliable method for LogP determination.[12]

Diagram 5: Workflow for LogP Determination (Shake-Flask Method)

Caption: A workflow for the experimental determination of LogP using the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between them until equilibrium is reached.[12]

-

Phase Separation: The mixture is allowed to stand for complete phase separation, which may be aided by centrifugation.

-

Concentration Measurement: The concentration of the compound in each phase is accurately determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[13]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]

Spectroscopic Profile: A Predictive Analysis

Spectroscopic data provides a fingerprint for a molecule, allowing for its identification and structural confirmation. While experimental spectra for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine are not available, we can predict the key features based on the analysis of similar structures.

¹H NMR Spectroscopy

-

Aromatic Protons: Two signals are expected in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. These will appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent halogen atoms will shift these signals downfield.

-

Dimethoxymethyl Group: A singlet corresponding to the methoxy protons (6H) and a singlet for the acetal proton (1H) are expected. The chemical shift of the acetal proton will be influenced by the adjacent aromatic ring.

¹³C NMR Spectroscopy

-

Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbons bearing the halogen atoms (C2, C5) will be significantly influenced by their electronegativity.

-

Dimethoxymethyl Group: Signals for the methoxy carbons and the acetal carbon will be present in the aliphatic region.

Infrared (IR) Spectroscopy

-

C=C and C=N Stretching: Characteristic stretching vibrations for the pyridine ring are expected in the 1600-1400 cm⁻¹ region.[14]

-

C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹.

-

C-O Stretching: Strong C-O stretching bands from the dimethoxymethyl group are expected in the 1150-1050 cm⁻¹ region.

-

C-Cl and C-Br Stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion.[12]

-

Fragmentation: Fragmentation is likely to involve the loss of a methoxy group from the dimethoxymethyl moiety, as well as cleavage of the halogen atoms.

Reactivity and Stability

The physicochemical properties of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine are intrinsically linked to its reactivity and stability.

-

Reactivity of the Pyridine Ring: The presence of two halogen atoms makes the pyridine ring susceptible to various transformations. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution. Both the chlorine and bromine atoms can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents.[15]

-

Stability of the Acetal: The dimethoxymethyl group is an acetal, which is stable under basic and neutral conditions.[3] However, it is labile in the presence of acid, which will hydrolyze it to the corresponding aldehyde. This property makes the dimethoxymethyl group an excellent protecting group for the aldehyde functionality.[3]

Synthesis Pathway

A plausible synthetic route to 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine can be envisioned starting from commercially available 2-chloro-3-hydroxypyridine.

Diagram 6: Proposed Synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

Caption: A proposed synthetic pathway for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine.

Conclusion: A Versatile Building Block for Future Discoveries

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine, while not extensively characterized in the literature, presents itself as a highly valuable and versatile building block for medicinal and materials chemistry. Its unique combination of reactive handles—two distinct halogens for differential reactivity in cross-coupling and a masked aldehyde for subsequent functionalization—offers a powerful platform for the synthesis of complex molecular architectures. The predictive analysis and detailed experimental protocols provided in this guide are intended to empower researchers to confidently utilize this compound in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

-

Amerigo Scientific. 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. [Link]

-

Asian Journal of Chemistry. (1997). Infrared Spectral Studied of Some Substituted Pyridines. [Link]

-

Carleton University. Melting point determination. [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]

-

My Aakash. (2024). Solubility test for Organic Compounds. [Link]

-

Satar, S. (2021). experiment (1) determination of melting points. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Columbia University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

Columbia University. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

Chemistry Stack Exchange. (2014). Why are acetals stable to bases and nucleophiles?[Link]

-

The Strategic Importance of Halogenated Pyridines in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]

-

Al-Bayati, Z. A. F. (2021). Experimental No. (2) Boiling Point. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PMC. [Link]

-

Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

The Journal of Organic Chemistry. Exchange Reactions of α-Halogenated Pyridines. [Link]

-

PubChem. 2-Chloro-3-methoxypyridine. [Link]

-

MDPI. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

EPA. (1978). Rapid Method for Estimating Log P for Organic Chemicals. [Link]

-

JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. [Link]

-

PMC. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]

-

ResearchGate. (2025). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. [Link]

-

AIP Publishing. (2025). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. [Link]

-

Chemsrc. (2025). 5-Bromo-2-methoxy-3-methylpyridine. [Link]

-

Zafar, S., et al. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

-

Chemsrc. (2025). 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. [Link]

-

The Royal Society of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

Sources

- 1. 5-BROMO-2-CHLORO-3-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pharmtech.com [pharmtech.com]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. Physicochemical property prediction for small molecules using integral equation-based solvation models [eldorado.tu-dortmund.de]

- 8. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Infrared Spectral-Structural Correlations of Some Substituted Pyridines [opg.optica.org]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine CAS number 928653-74-1

An In-Depth Technical Guide to 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (CAS No. 928653-74-1)

Foreword: The Strategic Utility of Halogenated Pyridine Scaffolds

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine ring system is a cornerstone scaffold.[1] Its presence in numerous FDA-approved drugs highlights its importance.[1] The strategic functionalization of this heterocycle with multiple, orthogonally reactive halogen atoms provides a versatile platform for the rapid construction of complex molecular architectures. 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a prime exemplar of such a building block. The dimethoxymethyl group serves as a protected aldehyde, a precursor to a crucial functional handle, while the distinct electronic environments of the bromine and chlorine substituents allow for selective, stepwise functionalization. This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, predicted analytical data, key synthetic applications with detailed protocols, and essential safety information.

Physicochemical and Structural Properties

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a substituted pyridine derivative designed for use as a versatile intermediate in multi-step organic synthesis.[] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 928653-74-1 | [3][4] |

| Molecular Formula | C₈H₉BrClNO₂ | [][3] |

| Molecular Weight | 266.52 g/mol | [][3] |

| Density | 1.535 g/cm³ | [][5] |

| Boiling Point | 276.6 °C at 760 mmHg | [] |

| SMILES | COC(OC)c1cc(Br)cnc1Cl | [3] |

| InChI | InChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3 | [][3] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.1,0.6!"]; C3 [label="C", pos="-1.1,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.1,-0.6!"]; C6 [label="C", pos="1.1,0.6!"]; Cl7 [label="Cl", pos="-2.2,1.2!"]; Br8 [label="Br", pos="2.2,-1.2!"]; C_acetal [label="C", pos="-2.2,-1.4!"]; H_acetal [label="H", pos="-2.1, -2.2!"]; O_a [label="O", pos="-3.4, -1.0!"]; O_b [label="O", pos="-2.5, -0.3!"]; CH3_a [label="CH3", pos="-4.3, -1.6!"]; CH3_b [label="CH3", pos="-3.4, 0.3!"]; H4 [label="H", pos="0, -2.0!"]; H6 [label="H", pos="2.0, 1.0!"];

// Pyridine Ring Bonds C2 -- N1; N1 -- C6; C5 -- C6; C4 -- C5; C3 -- C4; C2 -- C3;

// Substituent Bonds C2 -- Cl7; C5 -- Br8; C3 -- C_acetal; C_acetal -- O_a; C_acetal -- O_b; C_acetal -- H_acetal; O_a -- CH3_a; O_b -- CH3_b; C4 -- H4; C6 -- H6;

// Double bonds (represented by thicker lines for clarity) edge [penwidth=2, color="#4285F4"]; N1 -- C6; C4 -- C5; C2 -- C3; }

Caption: 2D Structure of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine.

Proposed Synthesis Pathway

While specific vendor synthesis documentation for this compound is proprietary, a logical and efficient pathway can be devised from commercially available starting materials such as 2-chloro-3-formylpyridine. The strategy involves the protection of the aldehyde as a dimethyl acetal, followed by regioselective bromination.

Causality of Experimental Design:

-

Acetal Protection: The formyl group at the 3-position is reactive under electrophilic bromination conditions. Converting it to a dimethyl acetal using methanol under acidic catalysis protects it from side reactions and is a stable protecting group that can be easily removed later.

-

Electrophilic Bromination: The pyridine ring is electron-deficient, making electrophilic substitution challenging. However, the chloro- and acetal groups are ortho-, para-directing. Bromination using a potent electrophilic bromine source like N-Bromosuccinimide (NBS) in a strong acid (e.g., sulfuric acid) facilitates the reaction. The 5-position is sterically accessible and electronically favored for substitution.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Bromination of 2-Chloro-3-formylpyridine

-

Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with 2-chloro-3-formylpyridine (1.0 eq). Under a nitrogen blanket, cool the flask to 0 °C in an ice bath.

-

Acid Medium: Slowly add concentrated sulfuric acid (98%, ~5-10 volumes) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Brominating Agent: Once the starting material is fully dissolved, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution slowly with a saturated solution of sodium bicarbonate or sodium hydroxide until pH ~7-8.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-bromo-2-chloro-3-formylpyridine.

Step 2: Acetal Formation

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 5-bromo-2-chloro-3-formylpyridine (1.0 eq) from the previous step in anhydrous methanol (~10-20 volumes).

-

Catalyst & Reagent: Add trimethyl orthoformate (3.0 eq) as a water scavenger and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: After completion, cool the reaction to room temperature and quench the catalyst by adding a saturated solution of sodium bicarbonate until the solution is neutral.

-

Isolation: Remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product, 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. Further purification is typically not necessary if the starting material was pure.

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, a robust prediction of its NMR and Mass Spectrometry data can be made based on established principles of chemical structure and spectroscopy. This data is critical for confirming the identity and purity of the synthesized material.[6]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.25 | d, J ≈ 2.5 Hz | 1H | H-6 (Pyridine) | Deshielded by adjacent nitrogen and bromine. Doublet due to coupling with H-4. |

| ~ 7.90 | d, J ≈ 2.5 Hz | 1H | H-4 (Pyridine) | Deshielded by adjacent chloro group. Doublet due to coupling with H-6. |

| ~ 5.50 | s | 1H | -CH(OMe)₂ | Acetal proton, typically appears as a singlet in this region. |

| ~ 3.40 | s | 6H | -OCH₃ | Equivalent methoxy protons, appearing as a sharp singlet. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 151.0 | C-2 | Carbon attached to both nitrogen and chlorine is highly deshielded. |

| ~ 148.5 | C-6 | Carbon adjacent to nitrogen. |

| ~ 141.0 | C-4 | Aromatic CH carbon. |

| ~ 133.0 | C-3 | Carbon bearing the acetal group. |

| ~ 118.0 | C-5 | Carbon attached to bromine, deshielded but less so than C-2. |

| ~ 101.0 | -CH(OMe)₂ | Acetal carbon, characteristic chemical shift. |

| ~ 54.0 | -OCH₃ | Methoxy carbons. |

Predicted Mass Spectrometry (EI-MS) Data

The mass spectrum is expected to show a complex molecular ion cluster due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

| m/z Value | Ion | Comments |

| 265/267/269 | [M]⁺ | Molecular ion cluster showing characteristic Br/Cl isotopic pattern. |

| 234/236/238 | [M - OCH₃]⁺ | Loss of a methoxy radical, a common fragmentation for acetals. |

| 202/204/206 | [M - CH(OCH₃)₂]⁺ | Loss of the entire dimethoxymethyl radical. |

Reactivity and Key Synthetic Applications

The primary value of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine lies in its capacity for selective cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for selective functionalization at the C-5 position, leaving the C-2 chloro-substituent available for a subsequent, more forcing coupling reaction.

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol describes the selective coupling of an arylboronic acid at the C-5 position.

Rationale for Component Selection:

-

Catalyst: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for a wide range of aryl halides.

-

Base: A moderately strong inorganic base like K₂CO₃ is required to activate the boronic acid for transmetalation.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard, as water aids in dissolving the base and facilitates the catalytic cycle.

Step-by-Step Methodology:

-

Preparation: To a dry Schlenk flask under an argon atmosphere, add 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the reaction mixture with vigorous stirring to 90 °C for 6-12 hours. Monitor completion by LC-MS.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol details the formation of a C-N bond at the C-5 position.

Rationale for Component Selection:

-

Pre-catalyst/Ligand: A modern combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃) and a sterically hindered biarylphosphine ligand (e.g., XPhos) is highly efficient for C-N coupling, even with electron-rich amines.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine.

-

Solvent: Anhydrous, apolar solvents like toluene or dioxane are essential to prevent catalyst deactivation.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under an argon atmosphere, add sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask.

-

Catalyst Loading: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., XPhos, 0.025 eq).

-

Reagent Addition: Add 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Seal the flask and heat the mixture to 100-110 °C for 8-16 hours. Monitor by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography.

Safety, Handling, and Storage

Based on data for structurally similar halogenated pyridines, 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine should be handled with care as a potentially hazardous chemical.[7]

GHS Hazard Classification (Anticipated):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[7]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[7]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[10][11]

-

Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[9]

-

Skin and Body Protection: Wear a lab coat. Avoid contact with skin and clothing.[10]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved particulate respirator.[9]

-

Hygiene: Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[9]

Storage:

-

Store in a tightly closed container.[8]

-

Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[8]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine represents a highly valuable and strategically designed building block for chemical synthesis. Its key features—a protected aldehyde function and two differentially reactive halogen atoms—provide researchers with a powerful tool for the controlled and sequential elaboration of the pyridine core. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in complex target-oriented synthesis, particularly in the fields of drug discovery and materials science.

References

-

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine - Amerigo Scientific. (URL: [Link])

-

CAS#:928653-74-1 | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine - Chemsrc. (URL: [Link])

-

Pyridine,5-bromo-2-chloro-3-methyl- MSDS CasNo.29241-60-9 - LookChem. (URL: [Link])

-

Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications - Synthesis Chemical. (URL: [Link])

-

The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem. (URL: [Link])

-

MSDS of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine - Capot Chemical. (URL: [Link])

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid - Chemical & Pharmaceutical Bulletin. (URL: [Link])

-

Spectral data of compound 5a-5m, 6a-6e - Supporting Information. (URL: [Link])

-

Spectroscopy Data for Undergraduate Teaching - Journal of Chemical Education. (URL: [Link])

-

PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE - Organic Syntheses. (URL: [Link])

-

Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- Method for preparing 5-bromo-2-methylpyridine - Google P

-

5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO - PubChem. (URL: [Link])

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. (URL: [Link])

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. (URL: [Link])

- One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - ACS Omega. (URL: [Link])

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction - MDPI. (URL: [Link])

-

Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines - Oriental Journal of Chemistry. (URL: [Link])

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine - Amerigo Scientific [amerigoscientific.com]

- 4. capotchem.com [capotchem.com]

- 5. CAS#:928653-74-1 | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine,5-bromo-2-chloro-3-methyl- MSDS CasNo.29241-60-9 [lookchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic data for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

An In-depth Technical Guide: Spectroscopic Data for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (CAS 928653-74-1). As a substituted pyridine, this compound represents a potentially valuable heterocyclic building block for professionals in pharmaceutical and agrochemical research. Given the limited availability of published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive analysis. It is designed to serve as an authoritative benchmark for researchers in verifying the synthesis, identity, and purity of the title compound. The guide details predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and includes robust, step-by-step protocols for the acquisition of this critical data.

Molecular Structure and Spectroscopic Blueprint

The structural features of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine—a trisubstituted pyridine ring bearing two halogen atoms and an acetal functional group—dictate a unique and identifiable spectroscopic fingerprint. The electronegative nitrogen, chlorine, and bromine atoms, along with the oxygen atoms of the dimethoxymethyl group, create distinct electronic environments that are readily probed by NMR, MS, and IR techniques.

Figure 1: Chemical structure of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of the molecule. The chemical shifts are heavily influenced by the electron-withdrawing nature of the nitrogen atom and the halogen substituents, which generally deshield adjacent protons and carbons.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the aromatic protons and two signals for the dimethoxymethyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| ~8.25 | Doublet | ~2.5 | 1H | H-6 | This proton is ortho to the ring nitrogen, resulting in significant deshielding.[2] It will appear as a doublet due to four-bond coupling with H-4. |

| ~7.90 | Doublet | ~2.5 | 1H | H-4 | This proton is coupled to H-6. Its chemical shift is influenced by the para bromine and ortho chloro-substituted carbon. |

| ~5.50 | Singlet | N/A | 1H | -CH(OCH₃)₂ | The acetal proton is a singlet as there are no adjacent protons. Its position is downfield due to the two adjacent oxygen atoms. |

| ~3.40 | Singlet | N/A | 6H | -CH(OCH₃ )₂ | The six protons of the two equivalent methoxy groups will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The carbons directly bonded to electronegative atoms (N, Cl, O, Br) are expected to be the most downfield.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~152.0 | C-2 | Directly attached to both the ring nitrogen and chlorine, causing strong deshielding. |

| ~150.5 | C-6 | Directly attached to the ring nitrogen. |

| ~141.0 | C-4 | Aromatic CH carbon, influenced by adjacent substituted carbons. |

| ~135.0 | C-3 | Positioned between two electron-withdrawing groups (on C2 and its own substituent), but is not directly bonded to a halogen. |

| ~118.0 | C-5 | Directly attached to bromine, but typically the C-Br resonance is less downfield than C-Cl. |

| ~101.0 | -C H(OCH₃)₂ | The acetal carbon is significantly deshielded by two oxygen atoms. |

| ~54.5 | -OCH₃ | Typical chemical shift for methoxy group carbons. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.[4]

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of purified 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the solvent is free of water and other impurities.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Data Acquisition:

-

Use a standard single-pulse experiment.

-

Key Parameters: Pulse angle: 30°; Acquisition time: ~3 seconds; Relaxation delay: 2 seconds; Number of scans: 16.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[4]

-

-

¹³C NMR Data Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Key Parameters: Pulse angle: 30°; Acquisition time: ~1.5 seconds; Relaxation delay: 5 seconds; Number of scans: 1024 (or more to achieve adequate signal-to-noise).

-

Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).[4]

-

Figure 2: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. The presence of both bromine and chlorine will produce a highly characteristic isotopic pattern in the molecular ion cluster.[5]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Formula: C₈H₉BrClNO₂

-

Molecular Weight: 266.52 g/mol [6]

-

Isotopic Pattern: The molecular ion (M⁺) peak will be a cluster of peaks due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[5] The expected pattern will show:

-

M⁺: The peak for the lightest isotopes (⁷⁹Br, ³⁵Cl).

-

M+2: A very intense peak (from ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl).

-

M+4: A significant peak (from ⁸¹Br, ³⁷Cl).

-

Table 3: Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

|---|---|---|

| 265/267/269/271 | [M]⁺ | Molecular ion cluster showing the characteristic Br+Cl isotopic pattern. |

| 235/237/239/241 | [M - OCH₃]⁺ | Loss of a methoxy radical is a common fragmentation pathway for acetals and ethers.[7][8] |

| 191/193 | [M - CH(OCH₃)₂]⁺ | Cleavage of the entire dimethoxymethyl group, leaving the bromochloropyridine radical cation. |

| 75 | [CH(OCH₃)₂]⁺ | The dimethoxymethyl cation itself. |

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

Methodology (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that effectively separates the compound from any impurities (e.g., start at 100°C, ramp to 280°C at 15°C/min).

-

-

MS Data Acquisition:

-

Use a standard Electron Ionization (EI) source at 70 eV.

-

Scan a mass range from m/z 40 to 400 to ensure capture of both low-mass fragments and the molecular ion cluster.

-

Analyze the spectrum corresponding to the GC peak of the target compound.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the aromatic ring, the C-H bonds of the methoxy groups, and the strong C-O stretches of the acetal.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds on the pyridine ring. |

| 2980-2850 | C-H Stretch | Aliphatic | Asymmetric and symmetric stretching of the C-H bonds in the two methyl groups. |

| 1580-1450 | C=N, C=C Stretch | Pyridine Ring | Multiple bands corresponding to the stretching vibrations of the aromatic ring framework.[9] |

| 1150-1050 | C-O-C Stretch | Acetal (Ether) | Strong, characteristic asymmetric and symmetric C-O stretching bands are expected in this region, confirming the presence of the dimethoxymethyl group.[10][11][12] |

| < 800 | C-Cl, C-Br Stretch | Halogens | Stretching vibrations for carbon-halogen bonds typically appear in the fingerprint region. |

Experimental Protocol for IR Data Acquisition

Methodology (using Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Conclusion

The structural confirmation of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine relies on a synergistic interpretation of multiple spectroscopic techniques. The predicted data herein provides a robust analytical blueprint. Key identifying features include:

-

¹H NMR: Two doublets in the aromatic region and two singlets for the acetal and methoxy protons.

-

¹³C NMR: Seven distinct carbon signals, with those attached to heteroatoms appearing at the lowest field.

-

Mass Spectrometry: A definitive molecular ion cluster (m/z 265-271) displaying the unique isotopic signature of one bromine and one chlorine atom.

-

IR Spectroscopy: Strong C-O stretching bands between 1150-1050 cm⁻¹ confirming the acetal group.

This guide provides the necessary predictive data and validated methodologies to empower researchers to confidently acquire, interpret, and verify the spectroscopic profile of this compound, ensuring its suitability for downstream applications in drug discovery and development.

References

-

THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Science Publishing. [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

-

SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. [Link]

-

Mass chart Fragmentation. Slideshare. [Link]

-

Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST. [Link]

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ACADEMIA. [Link]

-

5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434. PubChem. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health (NIH). [Link]

-

3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. [http://www.jiaR.org/jir/JIR V(1)I(4)Oct-Dec13.pdf#page=88]([Link] V(1)I(4)Oct-Dec13.pdf#page=88)

-

The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

18.8 Spectroscopy of Ethers. OpenStax adaptation. [Link]

-

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. Amerigo Scientific. [Link]

-

5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176. PubChem. [Link]

-

18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. LinkedIn. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

5-bromo-2-chloro-3-methylpyridine (C6H5BrClN). PubChemLite. [Link]

-

5-Bromo-2-methoxy-pyridine. SpectraBase. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

-

13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. whitman.edu [whitman.edu]

- 6. 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine - Amerigo Scientific [amerigoscientific.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Reaction mechanism for the formation of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

An In-depth Technical Guide on the Reaction Mechanism for the Formation of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

Introduction

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core with strategically placed chloro and bromo substituents, offers multiple reactive sites for further chemical modification through cross-coupling reactions or nucleophilic substitutions.[1][2] The dimethoxymethyl group at the 3-position is a stable acetal, which acts as a protected form of a formyl (aldehyde) group. This protecting group strategy is crucial, as the aldehyde functionality is sensitive to many reaction conditions but can be easily deprotected when needed for subsequent synthetic transformations.

This technical guide provides a comprehensive examination of the most plausible and industrially relevant reaction mechanism for the synthesis of this key intermediate. We will dissect the synthesis into its core transformations, elucidating the underlying principles of each step, from the initial construction of the substituted pyridine core to the final acetal formation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this synthetic pathway.

Part 1: Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical approach to designing the synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine begins with a retrosynthetic analysis. The final product features a dimethoxymethyl group, which is a classic protecting group for an aldehyde. Therefore, the most immediate precursor is the corresponding aldehyde, 5-Bromo-2-chloro-3-formylpyridine (3) . The formation of the target acetal (4) from this aldehyde is a straightforward acid-catalyzed reaction with methanol.

The key challenge lies in the efficient synthesis of the aldehyde intermediate (3) . This intermediate can be disconnected further. The bromo and formyl groups can be introduced onto a pre-existing 2-chloropyridine ring. This leads to two primary plausible synthetic pathways, which hinge on the order of formylation and bromination.

Primary Pathway (Recommended): Formylation followed by Bromination. This route offers superior control over regioselectivity.

-

Step 1: Vilsmeier-Haack formylation of 2-chloropyridine (1) to yield 2-chloro-3-formylpyridine (2) .

-

Step 2: Regioselective electrophilic bromination of (2) to install the bromine atom at the C5 position, yielding the key intermediate (3) .

-

Step 3: Acid-catalyzed acetalization of (3) with methanol to form the final product (4) .

Alternative Pathway: Bromination followed by functionalization of a methyl group.

-

Step 1: Bromination of 2-chloro-3-methylpyridine to give 5-bromo-2-chloro-3-methylpyridine.[1]

-

Step 2: Oxidation of the C3-methyl group to a formyl group. This step is often challenging, requiring harsh conditions that can lead to side products and lower yields.

Given the superior control and milder conditions, this guide will focus on the detailed mechanism of the primary pathway.

Caption: Workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 2-Chloro-3-formylpyridine (2)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.5 equiv.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 15 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction: Add 2-chloropyridine (1.0 equiv.) dropwise to the mixture. After addition, heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring progress by TLC or GC-MS. [3]* Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield pure 2-chloro-3-formylpyridine. [3]

Step 2: Electrophilic Bromination of 2-Chloro-3-formylpyridine

This step introduces the bromine atom at the C5 position. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the pyridine ring.

Mechanistic Rationale:

-

Directing Effects: The chlorine atom at C2 is a deactivating group but is ortho, para-directing. It therefore directs incoming electrophiles to the C3 and C5 positions. The formyl group at C3 is strongly deactivating and is a meta-director, directing incoming electrophiles to the C5 position.

-

Synergistic Effect: The directing effects of both substituents reinforce each other, strongly favoring the substitution of bromine at the C5 position. The C5 position is para to the chloro group and meta to the formyl group, making it the most electronically favorable site for electrophilic attack.

-

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) generates the electrophilic bromine species, which is attacked by the pyridine ring to form a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine: Starting Materials and Core Methodologies